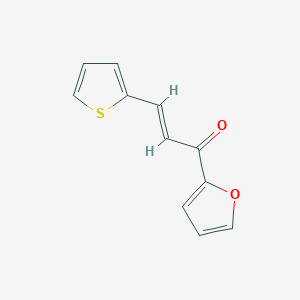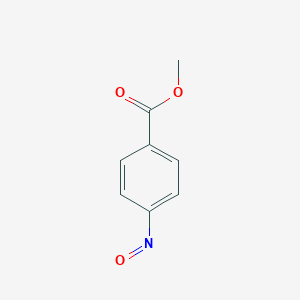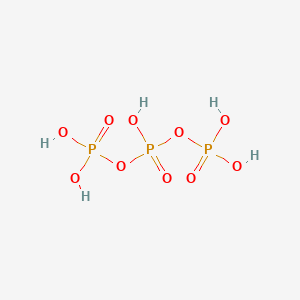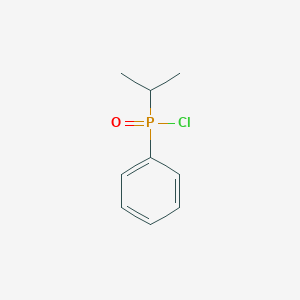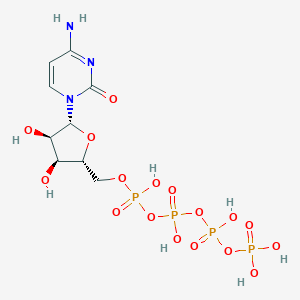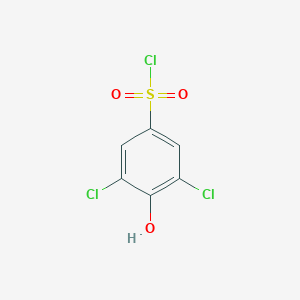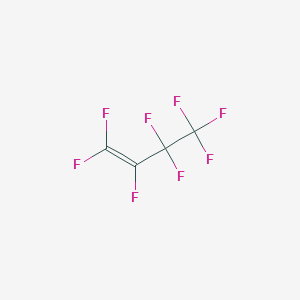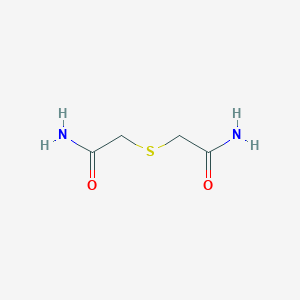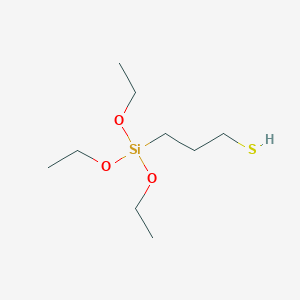
1-Propanethiol, 3-(triethoxysilyl)-
Vue d'ensemble
Description
"1-Propanethiol, 3-(triethoxysilyl)-" is a compound that belongs to the family of organosilicon compounds, specifically those that contain a triethoxysilyl group attached to a propanethiol. While direct studies on this compound are not available, research on similar organosilicon compounds can shed light on its potential synthesis methods, molecular structure, and properties.
Synthesis Analysis
Organosilicon compounds are typically synthesized through reactions involving silane derivatives. For instance, the synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a compound with both a trialkoxysilyl and a substituted 1,3-butanedione functional group, demonstrates the versatility of silane chemistry in creating functionalized materials (Peeples et al., 2008).
Molecular Structure Analysis
The molecular structure of organosilicon compounds like "1-Propanethiol, 3-(triethoxysilyl)-" is influenced by the presence of silicon, which imparts different chemical and physical properties compared to carbon-based compounds. Studies on similar compounds, such as the assembly dynamics and detailed structure of 1-propanethiol monolayers on Au(111) surfaces, provide insights into how these molecules interact with surfaces and form structured layers (Zhang et al., 2006).
Applications De Recherche Scientifique
Application 1: Preconcentration and Determination of Trace Amounts of Copper and Cadmium
- Summary of the Application : This compound is used for the preparation of thiol-modified silica, which is applied to the preconcentration and determination of trace amounts of copper and cadmium by flame atomic absorption spectrometry .
- Methods of Application or Experimental Procedures : The untreated silica suspended in methanol was impregnated with 3-(trimethoxysilyl)-1-propanethiol to obtain thiol-modified silica, and the methanol was evaporated under vacuum. The residual silica was dried at 150° C and washed with distilled water until the washings appeared clear .
- Results or Outcomes : The surface area of thiol-modified silica was 410 m²/g, whereas the copper capacity was about 0.022 mmolCu/g silica. Both copper and cadmium adsorbed on the modified silica were quantitatively recovered with 2 M hydrochloric acid .
Application 2: Synthesis
- Summary of the Application : “1-Propanethiol, 3-(triethoxysilyl)-” is used in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Generally, it involves the reaction of “1-Propanethiol, 3-(triethoxysilyl)-” with other reagents under controlled conditions .
- Results or Outcomes : The outcomes can also vary widely, but the end result is typically the formation of a new organic compound .
Application 3: Adhesives and Sealants
- Summary of the Application : “1-Propanethiol, 3-(triethoxysilyl)-” is a popular additive in adhesive and sealant formulations, as it enhances the adhesion strength and durability of the product .
- Methods of Application or Experimental Procedures : It is added to the adhesive or sealant formulation during the manufacturing process. The specific amount added can vary depending on the desired properties of the final product .
- Results or Outcomes : The addition of “1-Propanethiol, 3-(triethoxysilyl)-” can significantly improve the adhesion strength and durability of adhesives and sealants. It can bond to a wide range of substrates, including metals, glass, ceramics, and plastics .
Application 4: Synthesis
- Summary of the Application : “1-Propanethiol, 3-(triethoxysilyl)-” is used in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Generally, it involves the reaction of “1-Propanethiol, 3-(triethoxysilyl)-” with other reagents under controlled conditions .
- Results or Outcomes : The outcomes can also vary widely, but the end result is typically the formation of a new organic compound .
Application 5: Adhesives and Sealants
- Summary of the Application : “1-Propanethiol, 3-(triethoxysilyl)-” is a popular additive in adhesive and sealant formulations, as it enhances the adhesion strength and durability of the product .
- Methods of Application or Experimental Procedures : It is added to the adhesive or sealant formulation during the manufacturing process. The specific amount added can vary depending on the desired properties of the final product .
- Results or Outcomes : The addition of “1-Propanethiol, 3-(triethoxysilyl)-” can significantly improve the adhesion strength and durability of adhesives and sealants. It can bond to a wide range of substrates, including metals, glass, ceramics, and plastics .
Safety And Hazards
“1-Propanethiol, 3-(triethoxysilyl)-” is classified as a combustible liquid (Hazard Statement H227) and is harmful if swallowed (Hazard Statement H302) . It may cause an allergic skin reaction (Hazard Statement H317) and is toxic to aquatic life with long-lasting effects (Hazard Statement H411) . Precautionary measures include avoiding release to the environment and avoiding breathing dust/fume/gas/mist/vapors/spray . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
3-triethoxysilylpropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBZYNUSLHVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCS)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
352668-65-6 | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352668-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044479 | |
| Record name | 3-(Triethoxysilyl)propane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Mercaptopropyl)triethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Propanethiol, 3-(triethoxysilyl)- | |
CAS RN |
14814-09-6 | |
| Record name | (3-Mercaptopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14814-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Triethoxysilyl)propane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(triethoxysilyl)propanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Triethoxysilyl)-1-propanethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z069RX894N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

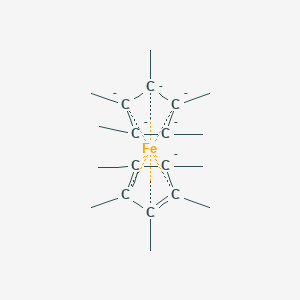
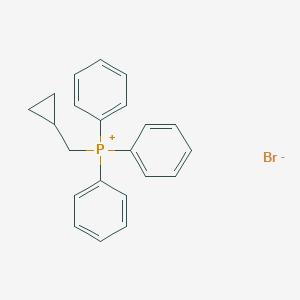

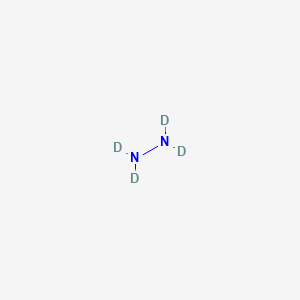
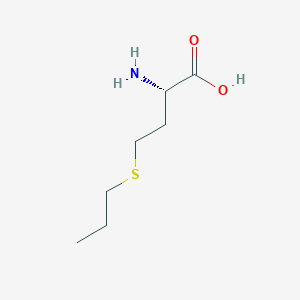
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
